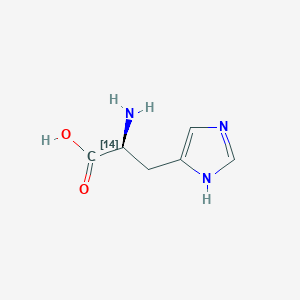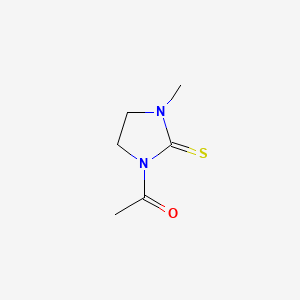![molecular formula C11H11N3O B13805453 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 767583-48-2](/img/structure/B13805453.png)
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the class of quinazolinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the desired quinazolinone structure under mild conditions . The reaction conditions usually involve room temperature and a metal-free environment, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can modulate signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy, as it can potentially inhibit tumor growth and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinazolin-4(3H)-ones: These compounds also have a quinazolinone core but differ in their oxidation state and substituents.
Uniqueness
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific substitution pattern and its ability to act as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase. This dual inhibition is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Propriétés
Numéro CAS |
767583-48-2 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-methyl-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
InChI |
InChI=1S/C11H11N3O/c1-7-6-12-10-8-4-2-3-5-9(8)13-11(15)14(7)10/h2-5,7,12H,6H2,1H3 |
Clé InChI |
GMPJHEGSYGHTTI-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C3C=CC=CC3=NC(=O)N12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)







![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
